molecular formula C9H9BrN2O4 B14767446 4-Bromo-3-ethoxy-2-nitrobenzamide

4-Bromo-3-ethoxy-2-nitrobenzamide

Cat. No.: B14767446
M. Wt: 289.08 g/mol
InChI Key: UZFQBWBLZQAYHZ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-2-nitrobenzamide is an organic compound with a molecular formula of C9H9BrN2O4 It is a derivative of benzamide, featuring a bromine atom, an ethoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-nitrobenzamide typically involves multiple steps, starting from a benzene derivative. The process generally includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination, and employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

4-Bromo-3-ethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-ethoxy-2-nitrobenzamide is unique due to the presence of all three functional groups (bromine, ethoxy, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

4-bromo-3-ethoxy-2-nitrobenzamide

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-8-6(10)4-3-5(9(11)13)7(8)12(14)15/h3-4H,2H2,1H3,(H2,11,13)

InChI Key

UZFQBWBLZQAYHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C(=O)N)Br

Origin of Product

United States

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